molecular formula C8H10N2O2 B2934554 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1554586-33-2

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2934554
CAS No.: 1554586-33-2
M. Wt: 166.18
InChI Key: ZCJUVCAKKRIODG-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1554586-33-2) is a high-value chemical scaffold designed for advanced research and development. This compound features a saturated tetrahydropyridine ring fused to a pyrazole, creating a versatile bicyclic structure that serves as a crucial building block in medicinal chemistry . The molecular formula is C8H10N2O2, and it has a molecular weight of 166.18 g/mol . The carboxylic acid functional group at the 6-position provides a reactive handle for further synthetic modification, allowing researchers to create a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This makes it particularly valuable for constructing complex molecules in drug discovery efforts, such as in the synthesis of proprietary compounds like the hydrochloride salt (CAS 2866323-95-5) . As a key intermediate, its applications extend to the synthesis of potential pharmaceuticals and the exploration of new chemical spaces. The compound is offered with high purity and is intended for use in laboratory research settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJUVCAKKRIODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=NN2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554586-33-2
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux or at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amide coupling, enabling the synthesis of derivatives for pharmacological studies.

Reaction Type Reagents/Conditions Products Yield
EsterificationEthanol, acetic acid, O₂ (130°C, 18 hr) Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate34%
Amide couplingMorpholine, K₂CO₃ (room temperature)Morpholin-4-yl-substituted derivatives94%
  • Ethyl acetoacetate and other β-dicarbonyl compounds react with the acid under oxidative conditions to form ester derivatives (e.g., 4a , 4d ) .

  • Amidation with amines like morpholine occurs via nucleophilic substitution at the carboxylic acid site.

Oxidation and Reduction

The pyrazolo[1,5-a]pyridine core and substituents participate in redox reactions:

Reaction Type Reagents/Conditions Products Key Observations
OxidationO₂, acetic acid, ethanol Carboxylic acid derivativesAromaticity stabilization enhances reactivity.
ReductionH₂, Pd/C catalystAlcohol or amine derivativesSelective reduction of nitro/cyano groups.
  • Oxidative dehydrogenation is critical for forming aromatic pyrazolo[1,5-a]pyridine systems from dihydro intermediates .

  • Reduction of cyano groups (-CN) to amines (-NH₂) has been demonstrated under catalytic hydrogenation.

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction Type Reagents/Conditions Products Mechanism
CyclocondensationPOCl₃, refluxChlorinated pyrazolo-pyridine derivativesPhosphorus oxychloride facilitates Cl⁻ substitution.
Ring expansionβ-dicarbonyl compounds, acetic acid Pyrido[1,2-b]indazolesTandem cyclization/aromatization steps.
  • Reactions with 1,3-dicarbonyl compounds (e.g., ethyl benzoylacetate) yield fused indazole derivatives via a cascade mechanism involving iminium intermediates .

  • Chlorination at the 6-position enhances electrophilicity for subsequent nucleophilic attacks.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Position Modified Reagents Products Applications
6-Carboxylic acidSOCI₂, NH₃AmidesImproved bioavailability in drug design.
3-PositionAcetylacetone, DMF Acetylated derivativesEnhanced kinase inhibition activity.
  • Aryl halides at the 5-position (e.g., 4-chlorophenyl in 4d ) are synthesized via cross-dehydrogenative coupling (CDC) .

  • Substituents like methyl or ethyl groups at the 2-position modulate steric and electronic properties .

Mechanistic Insights

Key pathways include:

  • Oxidative Dehydrogenation : Converts dihydro intermediates to aromatic systems under O₂ .

  • Tandem Cyclization : β-dicarbonyl reagents initiate cyclization, followed by aromatization to form pyridoindazoles .

  • Nucleophilic Attack : The carboxylic acid group acts as an electrophilic site for amine/alkoxide attacks.

Stability and Reactivity Trends

  • pH Sensitivity : The carboxylic acid group deprotonates in basic conditions, enhancing solubility but reducing reactivity in non-polar media.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
  • Example: 2-[(2,2,2-Trifluoroacetamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2680786-59-6) Molecular Formula: C₁₁H₁₂F₃N₃O₃ Key Features: A trifluoroacetamido-methyl group at position 2 and a carboxylic acid at position 3. The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the parent compound . Applications: Potential as a bioactive intermediate, though specific activity data are unavailable.
(b) Pyrazolo[1,5-a]pyrimidine Derivatives
  • Example: 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Molecular Formula: Not explicitly stated, but estimated as C₈H₉F₃N₃ based on the name. Key Features: Replacement of the pyridine ring with a pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and binding affinity. The trifluoromethyl group improves lipophilicity .
(c) Pyrazolo[4,3-c]pyridine Derivatives
  • Example : 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid (QA-9561)
    • Purity : 96%
    • Key Features : Differing ring fusion (pyrazole at positions 4,3-c vs. 1,5-a) shifts the carboxylic acid to position 3. This positional isomerism impacts solubility and reactivity .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound -COOH at position 6 C₈H₉N₂O₂* ~179.17* High polarity, potential H-bonding
2-(Trifluoroacetamido)methyl derivative -CF₃, -COOH at position 3 C₁₁H₁₂F₃N₃O₃ 291.23 Enhanced metabolic stability
2-Methyl-6-(trifluoromethyl)pyrimidine -CF₃, -CH₃ at positions 2,6 C₈H₉F₃N₃* ~204.17* Increased lipophilicity
1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid -COOH at position 3 C₇H₅N₃O₂ 179.14 Altered solubility profile

*Estimated values due to incomplete data in evidence.

Biological Activity

4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings related to its biological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2 with a molecular weight of 166.18 g/mol. Its structure features a pyrazolo-pyridine core which is essential for its biological activity.

Biological Activities

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo-containing compounds. Research indicates that derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine exhibit antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds derived from pyrazolo structures demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • In vivo Studies : Animal models have shown that these compounds can reduce tumor growth and enhance survival rates in treated subjects .

2. Antimicrobial Activity

Studies have also reported the antibacterial and antifungal properties of pyrazolo derivatives. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

  • Antibacterial Effects : Pyrazolo compounds have been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics .
  • Antifungal Properties : Some derivatives have demonstrated significant antifungal activity against Candida species .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo compounds act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50 Values (nM)Reference
AnticancerMDA-MB-231 (Breast Cancer)45
HepG2 (Liver Cancer)60
AntibacterialStaphylococcus aureus32
Escherichia coli25
AntifungalCandida albicans50

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, and how is structural confirmation achieved?

  • Synthesis : Common routes involve cyclization of substituted pyridine precursors or functionalization of pyrazolo-pyridine cores. For example, silylformamidine-mediated reactions in anhydrous solvents (e.g., benzene) under controlled heating yield derivatives with carboxylate groups at position 6 .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis (C, H, N) ensures purity, with deviations <0.4% from theoretical values .

Q. Which spectroscopic techniques are critical for analyzing the electronic environment of this compound?

  • 1H NMR : Probes aromatic protons and hydrogen bonding (e.g., carboxylic acid protons at δ ~12-14 ppm).
  • 13C NMR : Identifies carbonyl carbons (C=O at ~165-170 ppm) and fused-ring hybridization.
  • UV-Vis/IR : Detects conjugation patterns (π→π* transitions) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹) .

Q. How does the compound’s solubility and logD influence its applicability in biological assays?

  • Physicochemical Properties : Experimental logD (pH 7.4) ≈ -2.38 indicates high hydrophilicity, limiting membrane permeability. Solubility is pH-dependent, with carboxylate deprotonation (pKa ~3.17) enhancing aqueous solubility at physiological pH. Pre-formulation studies may require salt formation (e.g., sodium salts) or prodrug strategies .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of pyrazolo-pyridine derivatives?

  • Catalytic Systems : Copper(I) iodide or palladium catalysts enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve intermediate stability, while toluene minimizes side reactions.
  • Purification : Gradient chromatography or recrystallization from hexane/ethyl acetate mixtures isolates high-purity products (>95%) .

Q. How can computational modeling predict the compound’s bioavailability and target binding?

  • QSAR Models : Correlate logD and polar surface area (PSA ≈ 104 Ų) with permeability (e.g., Blood-Brain Barrier penetration).
  • Docking Studies : Simulate interactions with enzymes (e.g., kinases) using the carboxylate group as a hydrogen-bond acceptor. Molecular dynamics assess binding stability under physiological conditions .

Q. What methodologies resolve discrepancies in spectral data between synthetic batches?

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra.
  • X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives.
  • Batch Analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) affecting spectral purity .

Q. How does functionalization at position 7 alter biological activity?

  • Case Study : Introducing formyl or nitro groups at position 7 (via Vilsmeier-Haack or nitration reactions) modulates electron density, enhancing interactions with hydrophobic enzyme pockets. Bioassays show improved IC50 values against cancer cell lines compared to unmodified analogs .

Notes

  • Synthesis Optimization : Reaction yields improve from ~45% to >70% by replacing silylformamidine with milder bases (e.g., K₂CO₃) .
  • Biological Relevance : The carboxylate group’s hydrogen-bonding capacity makes this compound a scaffold for protease inhibitors, though metabolic stability requires further derivatization (e.g., methyl ester prodrugs) .

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